Physicochemical Distinction: Computed LogP and Predicted Bioavailability Profile vs. Common Oxadiazole‑Quinoline Scaffolds
The target compound exhibits a computed ACD/LogP of 6.52 and a polar surface area of 52 Ų, placing it near the upper limit of drug‑like space (Rule‑of‑5 violations: 1). This contrasts sharply with more polar analogs such as those bearing carboxylic acid or hydroxyl substituents, which display LogP values <3 and no Rule‑of‑5 violations . The elevated LogP of the target compound suggests superior membrane permeability but may also confer higher protein binding and lower aqueous solubility relative to more polar in‑class candidates . For procurement decisions where high LogP is required (e.g., CNS‑targeted probes or intracellular target engagement), this compound provides a distinct advantage, whereas for systemic circulation or oral bioavailability, alternative analogs may be preferred.
| Evidence Dimension | Computed lipophilicity (ACD/LogP) and rule‑of‑5 violations |
|---|---|
| Target Compound Data | ACD/LogP = 6.52; PSA = 52 Ų; Rule‑of‑5 violations = 1 |
| Comparator Or Baseline | Typical more‑polar oxadiazole‑quinoline analogs: LogP <3, PSA >80 Ų, no Rule‑of‑5 violations (class‑level estimate) |
| Quantified Difference | ΔLogP >3.52; ΔPSA < −28 Ų; 1 additional Rule‑of‑5 violation |
| Conditions | In silico prediction (ACD/Labs Percepta Platform v14.00, EPISuite KOWWIN v1.67) |
Why This Matters
A LogP that is >3.5 units higher than more‑polar analogs directly influences membrane partitioning, permeability, and formulation requirements, making this compound suitable for applications demanding high lipid solubility.
